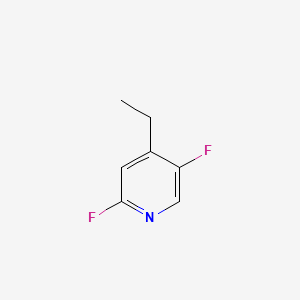
4-Ethyl-2,5-difluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H7F2N. This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,5-difluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs high-temperature fluorination reactions using complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at temperatures ranging from 450 to 500°C .
化学反応の分析
Types of Reactions
4-Ethyl-2,5-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of fluorine atoms with nucleophiles.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Substitution Reactions: Introduction of different substituents on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) in dimethylformamide (DMF) at room temperature.
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with KF can yield various fluorinated pyridine derivatives .
科学的研究の応用
4-Ethyl-2,5-difluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Ethyl-2,5-difluoropyridine involves its interaction with molecular targets through its fluorine atoms. The strong electron-withdrawing effect of fluorine atoms can influence the compound’s reactivity and interaction with biological molecules. This can lead to various biological effects, depending on the specific molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
2,5-Difluoropyridine: Lacks the ethyl group, making it less hydrophobic.
4-Chloro-2,5-difluoropyridine: Contains a chlorine atom instead of an ethyl group, resulting in different reactivity.
3,5-Difluoropyridine: Fluorine atoms are positioned differently on the pyridine ring.
Uniqueness
4-Ethyl-2,5-difluoropyridine is unique due to the presence of both ethyl and fluorine substituents on the pyridine ring. This combination imparts distinct chemical properties, such as altered reactivity and potential biological activity, making it a valuable compound for various applications .
特性
分子式 |
C7H7F2N |
|---|---|
分子量 |
143.13 g/mol |
IUPAC名 |
4-ethyl-2,5-difluoropyridine |
InChI |
InChI=1S/C7H7F2N/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3 |
InChIキー |
SMKRIJCTVRAUJJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC=C1F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)
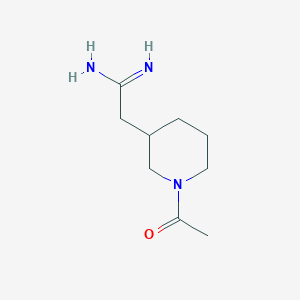
![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
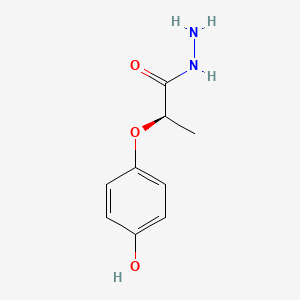
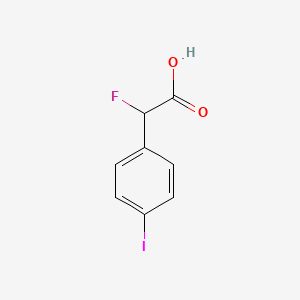
![3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B13452764.png)
![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)
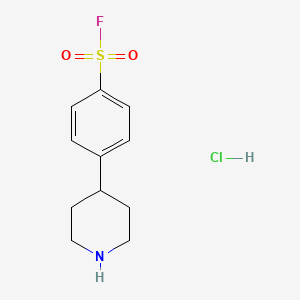

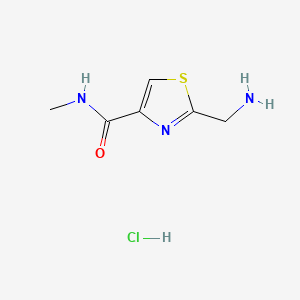
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
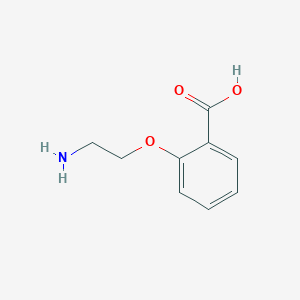
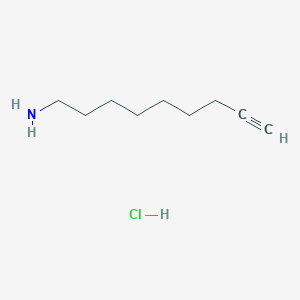
![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)
